molecular formula C5H4HgI3N2 B12661546 Diiodo(5-iodopyridin-2-amine-N1)mercury CAS No. 93820-20-3

Diiodo(5-iodopyridin-2-amine-N1)mercury

Cat. No.: B12661546
CAS No.: 93820-20-3
M. Wt: 673.40 g/mol
InChI Key: NGRZSLZBFDXZJO-UHFFFAOYSA-N
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Description

Diiodo(5-iodopyridin-2-amine-N1)mercury (CAS 93820-20-3) is an organomercury compound featuring a pyridine backbone substituted with iodine at position 5 and an amine group at position 2, coordinated to mercury via two iodide ligands. It is classified as a "non-essential metal" compound under regulatory frameworks due to its mercury content, which contributes to its toxicity and environmental persistence . The compound is listed in multiple industrial and environmental guidelines (e.g., Toyota, Alps Electric) with strict concentration limits (0.1% restriction threshold), reflecting its hazardous nature .

Properties

CAS No.

93820-20-3

Molecular Formula

C5H4HgI3N2

Molecular Weight

673.40 g/mol

IUPAC Name

(6-amino-3,4,5-triiodo-2H-pyridin-1-yl)mercury

InChI

InChI=1S/C5H4I3N2.Hg/c6-2-1-10-5(9)4(8)3(2)7;/h1,9H2;/q-1;+1

InChI Key

NGRZSLZBFDXZJO-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=C(N1[Hg])N)I)I)I

Origin of Product

United States

Preparation Methods

The preparation methods for EINECS 298-602-3 involve several synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.

    Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to maintain consistent quality and quantity of the compound.

Chemical Reactions Analysis

EINECS 298-602-3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific oxidizing agent and reaction conditions.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles, resulting in different substituted products.

Scientific Research Applications

EINECS 298-602-3 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It can act as a probe or marker in various assays.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets. It may be used in drug development and pharmacological research.

    Industry: In industrial applications, the compound is used in the production of various materials and chemicals. It serves as an intermediate in the synthesis of other commercially important compounds.

Mechanism of Action

The mechanism of action of EINECS 298-602-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Structural Analogues

Organomercury compounds share a common Hg–C or Hg–N bond but differ in substituents and coordination geometry. Key structural analogs include:

Compound Name CAS Number Molecular Formula Key Features
Diethylmercury 627-44-1 C₄H₁₀Hg Linear alkylmercury; highly volatile and neurotoxic
Diammonium tetrachloromercurate 33445-15-7 Cl₄Hg·2H₄N Inorganic Hg complex; used historically in analytical chemistry
Cyclohexanebutanoic acid mercury(2+) 62638-02-2 C₁₀H₁₆O₂·Hg Carboxylate-bound Hg; moderate water solubility
Mercury thallium dinitrate 94022-47-6 HgNO₃·TlNO₃ Mixed-metal nitrate; rare dual-toxicity (Hg + Tl)

Key Differences :

  • Coordination Environment : Diiodo(5-iodopyridin-2-amine-N1)mercury adopts a pseudo-tetrahedral geometry with Hg bonded to two iodides, one pyridyl-N, and an amine group. In contrast, diethylmercury has linear geometry with weaker Hg–C bonds, enhancing its volatility and reactivity .
  • Stability: Diiodo derivatives (e.g., this compound) are prone to iodine liberation under basic or heated conditions, as observed in analogous diiodo coumarins . This instability contrasts with inorganic Hg salts (e.g., tetrachloromercurate), which are more thermally stable but highly water-soluble .

Toxicity and Regulatory Status

Mercury compounds are universally regulated due to bioaccumulation and neurotoxic effects. Comparative restrictions:

Compound Name Regulatory Limit Classification Regulatory Source
This compound 0.1% Metals, non-essential Toyota TMR SAS0126n
Diethylmercury 0.01% Restricted Substance ALPS Green Procurement
Carbonic acid, cadmium salt 0.01% Metals, non-essential REACH Compliance

Insights :

  • The 0.1% limit for this compound aligns with its moderate persistence but high toxicity relative to cadmium salts (same limit) .
  • Diethylmercury’s lower threshold (0.01%) reflects its extreme volatility and historical misuse in lethal poisonings .

Comparison with Non-Mercury Pyridine Derivatives

Pyridine derivatives with halogens or amines exhibit distinct properties:

Compound Name CAS Number Molecular Formula Key Differences from Diiodo-Hg Compound
5-Iodo-4,6-dimethylpyridin-2-amine CID 42553010 C₇H₉IN₂ Lacks Hg; methyl groups enhance lipophilicity
5-Fluoro-N-methylpyridin-2-amine 868636-72-0 C₆H₇FN₂ Fluorine substituent increases electronegativity

Electronic Effects :

  • The electron-withdrawing iodine and Hg in this compound reduce pyridine’s basicity compared to methyl- or fluoro-substituted analogs .

Environmental and Industrial Implications

  • Waste Classification : this compound is categorized under "sludges from mercury cell processes" in industrial waste guidelines, alongside Hg-contaminated byproducts like Sb₂S₃-Hg complexes (CAS 92200-97-0) .

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